molecular formula C11H14FNO3 B3027168 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene CAS No. 1233958-45-6

1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene

Cat. No.: B3027168
CAS No.: 1233958-45-6
M. Wt: 227.23
InChI Key: SCGJAXYIUDKNRX-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a pentan-3-yloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene typically involves multiple steps, starting with the nitration of a fluoro-substituted benzene derivative. The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The pentan-3-yloxy group is then attached via an etherification reaction, where the appropriate alcohol (pentan-3-ol) reacts with the nitro-fluorobenzene under acidic or basic conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro and alkoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

Similar compounds to 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene include:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-fluoro-2-nitro-3-pentan-3-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-3-8(4-2)16-10-7-5-6-9(12)11(10)13(14)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJAXYIUDKNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266925
Record name 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-45-6
Record name 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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